molecular formula C10H9BrF2N2O2 B1407983 4-Bromo-2-(3,3-difluoropyrrolidin-1-yl)nitrobenzene CAS No. 1707391-16-9

4-Bromo-2-(3,3-difluoropyrrolidin-1-yl)nitrobenzene

Cat. No.: B1407983
CAS No.: 1707391-16-9
M. Wt: 307.09 g/mol
InChI Key: DRYKNLTZJLKCTI-UHFFFAOYSA-N
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Description

4-Bromo-2-(3,3-difluoropyrrolidin-1-yl)nitrobenzene is a chemical compound with the molecular formula C10H9BrF2N2O2 and a molecular weight of 307.09 g/mol . This compound is characterized by the presence of a bromine atom, two fluorine atoms, a nitro group, and a pyrrolidine ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(3,3-difluoropyrrolidin-1-yl)nitrobenzene typically involves the following steps:

    Bromination: The addition of a bromine atom to the benzene ring.

    Pyrrolidine Substitution: The substitution of a hydrogen atom with a pyrrolidine ring containing fluorine atoms.

These reactions are carried out under controlled conditions to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chemical reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations. The use of catalysts and solvents may also be employed to enhance reaction efficiency and product yield.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(3,3-difluoropyrrolidin-1-yl)nitrobenzene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form different functional groups.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.

Major Products

    Oxidation: Formation of nitro derivatives or carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

4-Bromo-2-(3,3-difluoropyrrolidin-1-yl)nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(3,3-difluoropyrrolidin-1-yl)nitrobenzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group and the pyrrolidine ring play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-(3,3-difluoropyrrolidin-1-yl)nitrobenzene is unique due to the presence of both the pyrrolidine ring and the difluorinated substituents, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(5-bromo-2-nitrophenyl)-3,3-difluoropyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrF2N2O2/c11-7-1-2-8(15(16)17)9(5-7)14-4-3-10(12,13)6-14/h1-2,5H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRYKNLTZJLKCTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)C2=C(C=CC(=C2)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrF2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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